molecular formula C8H13N3O3S B11204322 Sulfamide, N'-(6-methoxy-3-pyridinyl)-N,N-dimethyl-

Sulfamide, N'-(6-methoxy-3-pyridinyl)-N,N-dimethyl-

Cat. No.: B11204322
M. Wt: 231.27 g/mol
InChI Key: CMKCKZBUYNYZBU-UHFFFAOYSA-N
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Description

Sulfamide, N’-(6-methoxy-3-pyridinyl)-N,N-dimethyl-: is a chemical compound that belongs to the class of sulfamides It is characterized by the presence of a sulfamide group attached to a pyridine ring substituted with a methoxy group at the 6-position and two methyl groups at the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulfamide, N’-(6-methoxy-3-pyridinyl)-N,N-dimethyl- typically involves the reaction of 6-methoxy-3-pyridinecarboxylic acid with dimethylamine and a suitable sulfamide reagent. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfamide bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of Sulfamide, N’-(6-methoxy-3-pyridinyl)-N,N-dimethyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Sulfamide, N’-(6-methoxy-3-pyridinyl)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.

    Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Sulfamide, N’-(6-methoxy-3-pyridinyl)-N,N-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Sulfamide, N’-(6-methoxy-3-pyridinyl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • N-Ethyl-2-[(6-methoxy-3-pyridinyl)-(2-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide
  • 6-Methoxy-3-pyridinylboronic acid

Uniqueness: Sulfamide, N’-(6-methoxy-3-pyridinyl)-N,N-dimethyl- is unique due to its specific substitution pattern on the pyridine ring and the presence of the sulfamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in the design of new drugs and materials.

Properties

Molecular Formula

C8H13N3O3S

Molecular Weight

231.27 g/mol

IUPAC Name

5-(dimethylsulfamoylamino)-2-methoxypyridine

InChI

InChI=1S/C8H13N3O3S/c1-11(2)15(12,13)10-7-4-5-8(14-3)9-6-7/h4-6,10H,1-3H3

InChI Key

CMKCKZBUYNYZBU-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NC1=CN=C(C=C1)OC

Origin of Product

United States

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